
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- can be synthesized through several methods. One common approach involves the reaction of a suitable alkyne with a phenyl-substituted aldehyde under basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- exerts its effects involves interactions with specific molecular targets. The alkyne and hydroxyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
類似化合物との比較
1-Octyn-3-ol: A related compound with similar structural features but lacking the phenyl group.
4-Ethenylidene-1-phenyl-1-butanol: Another compound with a similar phenyl and hydroxyl group but different alkyne positioning.
Uniqueness: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group enhances its stability and potential interactions with biological targets compared to simpler analogs.
特性
CAS番号 |
651020-96-1 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m1/s1 |
InChIキー |
BMRDODXTKUETSA-MRXNPFEDSA-N |
異性体SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1)O |
正規SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



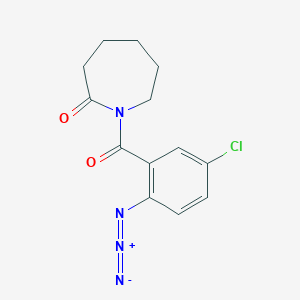
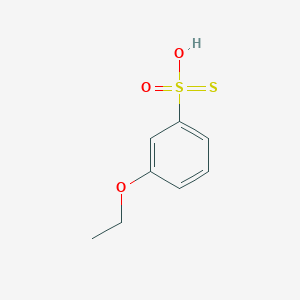
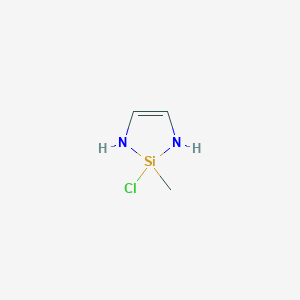
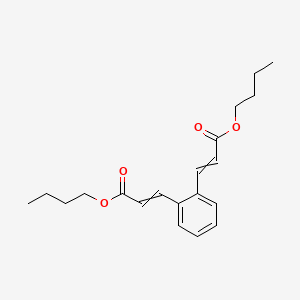
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)

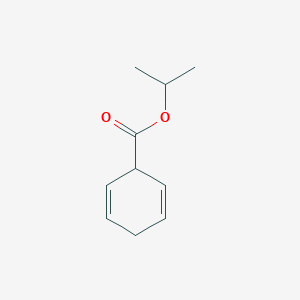
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
